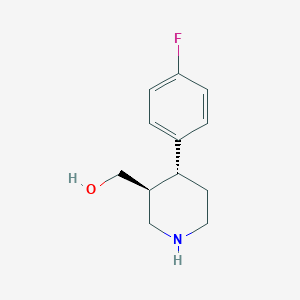

((3S,4R)-4-(4-氟苯基)哌啶-3-基)甲醇

描述

Synthesis Analysis

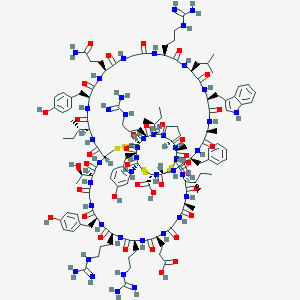

- Several studies have reported the synthesis of related piperidinyl methanols. For example, Prasad et al. (2018) describe the synthesis of a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, using a base-catalyzed reaction (Prasad et al., 2018).

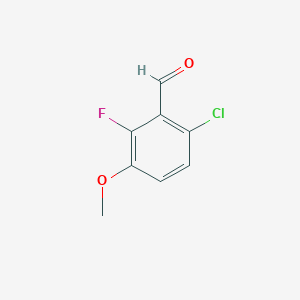

Molecular Structure Analysis

- The molecular structure of related compounds has been characterized using techniques like X-ray diffraction. For instance, Prasad et al. (2007) investigated 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealing a monoclinic crystal structure (Prasad et al., 2007).

Chemical Reactions and Properties

- Piperidinyl methanols typically show interesting chemical behaviors due to their functional groups. The studies, however, do not provide detailed information on the specific chemical reactions for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol.

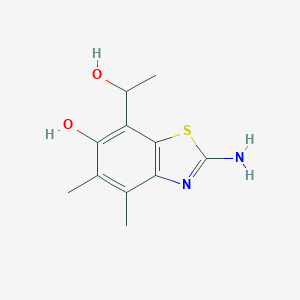

Physical Properties Analysis

- The physical properties of these compounds, including their crystal structure and stability, have been detailed in several studies. Karthik et al. (2021) conducted thermal and structural studies on a similar compound, providing insights into its stability and molecular interactions (Karthik et al., 2021).

Chemical Properties Analysis

- The chemical properties, such as reactivity and molecular interactions, of piperidinyl methanols are complex and are often studied using techniques like Hirshfeld surface analysis, as seen in Prasad et al. (2018) (Prasad et al., 2018).

科学研究应用

已确定"((3S,4R)-4-(4-氟苯基)哌啶-3-基)甲醇"是帕罗西汀盐酸盐半水合物的降解杂质,帕罗西汀是一种活性药物成分(API)。这一鉴定是一项旨在了解帕罗西汀化学稳定性的研究的一部分。通过高效液相色谱法(HPLC),在API受到应力的样品中检测到了两种未知杂质。该特定化合物是通过从受盐酸和过氧化氢降解的样品中进行柱层析分离而得到的。利用二维核磁共振光谱(2D-NMR)和质谱(MS)收集了该杂质的光谱数据,从而促进了其表征。这项研究强调了通过详细的化学分析来识别和了解药物降解过程中的副产物的重要性,这对于质量控制以及确保药物化合物的安全性和有效性至关重要(Munigela et al., 2008)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

属性

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOPBHBOBJYXTD-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30925050 | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol | |

CAS RN |

125224-43-3 | |

| Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-, (3S,4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125224433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(4-Fluorophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30925050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,4R)-4-(4-FLUOROPHENYL)-3-PIPERIDINEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA3VJ3K3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

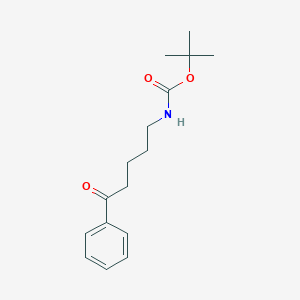

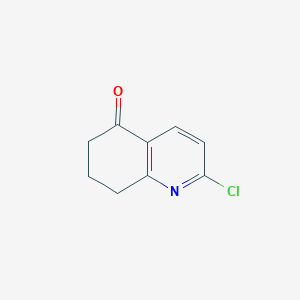

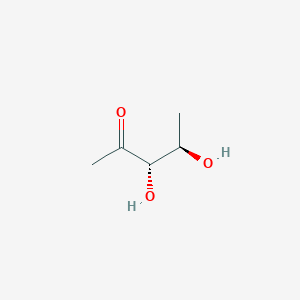

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the significance of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol in pharmaceutical chemistry?

A1: ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol serves as a vital building block in the synthesis of paroxetine []. Paroxetine is a selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating conditions like depression and anxiety disorders. This compound's specific stereochemistry (3S,4R) is crucial for the pharmacological activity of paroxetine.

Q2: How is ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol identified and characterized in a laboratory setting?

A2: Advanced analytical techniques are employed to identify and characterize ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol. These include:

- Nuclear Magnetic Resonance Spectroscopy (NMR): This technique provides detailed information about the compound's structure, including the connectivity and spatial arrangement of atoms. Two-dimensional NMR (2D-NMR) is particularly useful for resolving complex structures [].

- Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, which helps determine the compound's molecular weight and identify any fragments [].

- High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies different compounds in a mixture based on their chemical properties. It is frequently used to assess the purity of synthesized ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol and detect any impurities [].

Q3: Can ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol degrade, and if so, what are the implications?

A3: Yes, ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol can degrade under certain conditions, such as exposure to hydrochloric acid or hydrogen peroxide []. This degradation can lead to the formation of impurities like (3S,4R)-3-{[(6-chloro-1,3-benzodioxol-5-yl)oxy]methyl}-4-(4-fluorophenyl)piperidine []. The presence of such impurities can impact the quality, safety, and efficacy of the final drug product, paroxetine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)